(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
This compound features a benzo[d]thiazole core substituted at the 4-position with fluorine and at the 3-position with a propargyl (prop-2-yn-1-yl) group. The (E)-configuration stabilizes the imine linkage, while the piperidine ring is functionalized with a methylsulfonyl group and a carboxamide.
Properties
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c1-3-9-21-15-13(18)5-4-6-14(15)25-17(21)19-16(22)12-7-10-20(11-8-12)26(2,23)24/h1,4-6,12H,7-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFZQLFLRDRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a thiazole moiety, has garnered interest due to its biological activities, particularly in oncology and neurology.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a piperidine ring, a benzo[d]thiazole unit, and a methylsulfonyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The thiazole ring is known to enhance binding affinity to these targets, facilitating modulation of biological pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values suggesting potent activity. For example, derivatives of thiazole have shown IC50 values ranging from 1.7 μM to 28.7 μM against different cancer types .
| Cell Line | IC50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 15.9 |
Anticonvulsant Activity
In studies involving anticonvulsant efficacy, similar thiazole compounds have been tested in picrotoxin-induced convulsion models, showing promising results in reducing seizure activity. The structure-activity relationship indicated that modifications at specific positions on the thiazole ring enhance anticonvulsant properties .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole derivatives:
- Antitumor Activity : A study demonstrated that a related compound exhibited broad-spectrum antitumor activity with selective effects on specific cancer cell lines, achieving GI50 values significantly lower than traditional chemotherapeutics .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that involves structural complementarity with active sites on target proteins .
- Comparative Studies : In comparative analyses, compounds with similar scaffolds were evaluated for their biological activities across various assays, revealing that the presence of specific functional groups significantly influenced their efficacy against cancer cells .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure, characterized by a benzo[d]thiazole moiety, a piperidine ring, and a methylsulfonyl group. These structural components contribute to its biological activity and interaction with various biological targets.
Biological Activities
Anticancer Activity:
Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant anticancer properties. For example, thiazole derivatives have been shown to inhibit the proliferation of cancer cells in vitro. A study reported that related thiazole compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 8 µM to 12.5 µM .
Anticonvulsant Properties:
Thiazole derivatives have also been evaluated for their anticonvulsant activities. In one study, thiazole-integrated compounds were tested in picrotoxin-induced convulsion models, showing protective effects against seizures . The structure-activity relationship (SAR) analysis suggested that modifications to the thiazole ring could enhance anticonvulsant efficacy.
Antimicrobial Activity:
Compounds with thiazole moieties have been investigated for their antimicrobial properties. Preliminary studies suggest that derivatives of thiazole can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Screening
A series of thiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. One notable derivative showed an IC50 value of 5.71 µM against MCF-7 cells, indicating strong potential as an anticancer agent compared to standard treatments like 5-fluorouracil .
Case Study 2: Anticonvulsant Evaluation
In a study evaluating the anticonvulsant properties of thiazole-linked compounds, several analogues were found to provide significant protection in electroshock seizure tests. The most active analogue displayed a median effective dose (ED50) of 18.4 mg/kg, highlighting the therapeutic potential of these compounds in managing epilepsy .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
The compound shares core features with several analogues, including:
Table 1: Structural Comparison of Key Analogues
Key Observations:
Benzo[d]thiazole Core : The target compound and analogues in and share this core, which is often associated with bioactivity in kinase inhibition and antimicrobial agents.
Propargyl Group : Present in the target and , this alkyne moiety may enable click chemistry for bioconjugation or act as a metabolic liability.
Sulfonamide/Carboxamide Variations : The target’s methylsulfonyl-piperidine carboxamide contrasts with ’s piperidinylsulfonyl-benzamide and ’s benzenesulfonamide, impacting solubility and target binding.
Pharmacological and Physicochemical Properties
- Solubility : The methylsulfonyl-piperidine in the target compound likely improves aqueous solubility compared to ’s ethoxy-benzamide, which may exhibit higher lipophilicity.
- Metabolic Stability : Propargyl groups (target, ) are susceptible to oxidation, whereas the trifluoromethylpyrazole in may resist metabolic degradation.
- Binding Affinity: The piperidine carboxamide in the target compound could enhance hydrogen bonding compared to ’s dimethylaminoethyl chain, which may prioritize membrane permeability over specificity.
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
